E2508

描述

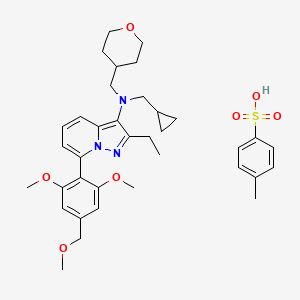

This compound features a pyrazolo[1,5-a]pyridine core substituted with a 2,6-dimethoxy-4-(methoxymethyl)phenyl group at position 7, an ethyl group at position 2, and dual N-alkylation with cyclopropylmethyl and tetrahydro-2H-pyran-4-ylmethyl groups. The 4-methylbenzenesulfonate (tosylate) counterion enhances solubility and crystallinity. Structurally, it shares similarities with pyrazolo-thiazole and pyrazolo-pyrimidine derivatives reported in medicinal chemistry, particularly those targeting central nervous system (CNS) disorders or inflammatory pathways . The cyclopropylmethyl and tetrahydropyranylmethyl groups are critical for modulating lipophilicity and bioavailability, as seen in related compounds with improved blood-brain barrier penetration .

属性

CAS 编号 |

685886-34-4 |

|---|---|

分子式 |

C36H47N3O7S |

分子量 |

665.8 g/mol |

IUPAC 名称 |

N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C29H39N3O4.C7H8O3S/c1-5-23-29(31(17-20-9-10-20)18-21-11-13-36-14-12-21)25-8-6-7-24(32(25)30-23)28-26(34-3)15-22(19-33-2)16-27(28)35-4;1-6-2-4-7(5-3-6)11(8,9)10/h6-8,15-16,20-21H,5,9-14,17-19H2,1-4H3;2-5H,1H3,(H,8,9,10) |

InChI 键 |

NOWKXPVUFWKFHF-UHFFFAOYSA-N |

规范 SMILES |

CCC1=NN2C(=C1N(CC3CC3)CC4CCOCC4)C=CC=C2C5=C(C=C(C=C5OC)COC)OC.CC1=CC=C(C=C1)S(=O)(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

E2508; E-2508; E 2508; |

产品来源 |

United States |

准备方法

E-2508的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。 详细的合成路线和反应条件是专有的,并且经常根据研究目的进行定制 . E-2508的工业生产方法没有广泛的文献记载,因为它主要用于研究,而不是用于大规模工业应用 .

化学反应分析

E-2508经历各种化学反应,包括:

氧化: E-2508在特定条件下可以被氧化以形成氧化衍生物。

还原: 还原反应可以将E-2508转化为还原形式,改变其化学性质。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及各种催化剂以促进取代反应 . 这些反应形成的主要产物取决于所用试剂和条件的具体情况。

科学研究应用

E-2508有几个科学研究应用,包括:

化学: 用于研究促肾上腺皮质激素释放因子1受体拮抗剂的化学性质和反应。

生物学: 用于研究促肾上腺皮质激素释放因子1受体拮抗剂对各种生理过程的生物学影响。

作用机制

E-2508通过选择性拮抗促肾上腺皮质激素释放因子1受体发挥作用。该受体参与机体对压力的反应,其拮抗作用可导致压力相关症状减轻。 涉及的分子靶点和途径包括抑制促肾上腺皮质激素释放因子1受体信号传导,从而影响应激激素和神经递质的释放 .

相似化合物的比较

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle Influence: The pyrazolo[1,5-a]pyridine core in the target compound differs from pyrazolo[5,1-b]thiazole () and pyrazolo[1,5-a]pyrimidine () in ring size and electronic properties.

Substituent Effects :

- The 2,6-dimethoxy-4-(methoxymethyl)phenyl group at position 7 is unique to the target compound and analogues in . This substituent likely enhances π-π stacking with hydrophobic binding pockets, as seen in CNS-targeting agents.

- The tetrahydropyranylmethyl group (shared with compounds) improves metabolic stability compared to simpler alkyl chains (e.g., ethyl or propyl in ).

Bioactivity Trends :

- PDE4 inhibitors like roflumilast () demonstrate that cyclopropylmethoxy groups enhance potency (ED₅₀ = 0.3 µmol/kg for TNFα suppression). The target compound’s cyclopropylmethyl group may similarly optimize target engagement.

- Compounds with methoxymethyl or ethoxymethyl substituents () show improved bioavailability, suggesting the target’s 4-(methoxymethyl)phenyl group contributes to favorable pharmacokinetics.

Pharmacological Potential

- The tosylate salt form (4-methylbenzenesulfonate) mirrors solubility-enhancing strategies seen in ’s sulfonamide derivatives, which improve oral absorption.

生物活性

N-(Cyclopropylmethyl)-7-(2,6-dimethoxy-4-(methoxymethyl)phenyl)-2-ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazolo(1,5-a)pyridin-3-amine 4-methylbenzenesulfonate, often referred to as J2.971.745A , is a complex bioactive compound with significant potential in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C29H39N3O4 |

| Molecular Weight | 493.64 g/mol |

| CAS Number | 685885-75-0 |

| IUPAC Name | N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazolo(1,5-a)pyridin-3-amine 4-methylbenzenesulfonate |

Research indicates that J2.971.745A exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which could have implications for cancer treatment and other diseases.

- Receptor Modulation : It interacts with various receptors, potentially altering their activity and influencing downstream signaling cascades.

- Cellular Uptake : The compound's structure facilitates its uptake into cells, enhancing its bioavailability and efficacy in target tissues.

Anticancer Activity

J2.971.745A has demonstrated promising anticancer properties in several studies:

- In vitro Studies : The compound was tested against various cancer cell lines, showing significant cytotoxic effects with IC50 values in the low micromolar range. For instance, it inhibited cell proliferation and induced apoptosis in glioma cells through multiple pathways, including the activation of caspases and inhibition of the AKT/mTOR pathway .

Antimicrobial Properties

Preliminary studies suggest that J2.971.745A possesses antimicrobial activity against certain bacterial strains:

- Mechanism : It appears to disrupt bacterial cell membranes and inhibit essential metabolic pathways, leading to cell death.

Neuroprotective Effects

Emerging evidence indicates that J2.971.745A may have neuroprotective effects:

- Animal Models : In rodent models of neurodegeneration, the compound reduced markers of oxidative stress and inflammation, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

-

Case Study on Glioma Treatment :

- A study evaluated the efficacy of J2.971.745A in glioma-bearing mice. Results showed a significant reduction in tumor size and improved survival rates compared to control groups.

- Antimicrobial Efficacy :

Safety and Toxicology

Safety assessments indicate that J2.971.745A has a favorable toxicity profile:

常见问题

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound given its structural complexity?

- Methodological Answer : The synthesis of pyrazolo[1,5-a]pyridine derivatives often involves multi-step reactions requiring precise control of temperature, solvent selection, and stoichiometry. For example, in analogous syntheses, refluxing with sodium acetate in acetic anhydride/acetic acid mixtures improved cyclization efficiency . Stepwise purification (e.g., crystallization from DMF/water) is critical to isolate intermediates and minimize side products .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Combined use of -NMR, -NMR, and HRMS is essential. For instance, -NMR can resolve substituent environments (e.g., methoxymethyl protons at δ 3.3–3.5 ppm), while HRMS validates molecular mass (e.g., ±1 ppm accuracy) . IR spectroscopy further confirms functional groups like sulfonates (broad peaks ~1200 cm) .

Q. How can solubility challenges during in vitro assays be addressed?

- Methodological Answer : Structural analogs with bulky substituents (e.g., tetrahydro-2H-pyran-4-yl) often require co-solvents like DMSO or cyclodextrin-based solubilization. Solvent optimization studies (e.g., varying DMSO:water ratios) are recommended to balance solubility and assay compatibility .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural validation?

- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Cross-validation using 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous assignments. For example, HMBC correlations can confirm connectivity between pyridine and cyclopropylmethyl groups . If HRMS deviates, isotopic pattern analysis distinguishes impurities from adducts .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) paired with MD simulations (GROMACS) can model interactions. Parameterization of the methoxymethyl and tetrahydro-2H-pyran groups requires force field adjustments (e.g., GAFF2). Validation via in vitro assays (e.g., SPR) ensures predictive accuracy .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Process Analytical Technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, monitor reaction progress in real time. Statistical optimization (e.g., DoE) identifies critical parameters (e.g., stirring rate, catalyst loading) to ensure reproducibility .

Q. How do structural modifications influence the compound’s pharmacokinetic profile?

- Methodological Answer : Comparative studies with analogs (e.g., replacing cyclopropylmethyl with cyclohexenyl ethyl groups) reveal substituent effects on LogP and metabolic stability. In vivo PK/PD studies in rodent models, paired with LC-MS/MS quantification, quantify bioavailability changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。